TMV-IN-10

Description

Properties

IUPAC Name |

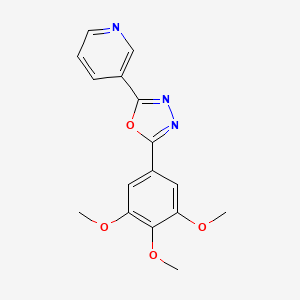

2-pyridin-3-yl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-20-12-7-11(8-13(21-2)14(12)22-3)16-19-18-15(23-16)10-5-4-6-17-9-10/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLPXHQMNOMKAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Inhibitors Targeting the Tobacco Mosaic Virus Coat Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which various agents inhibit the function of the Tobacco Mosaic Virus (TMV) coat protein (CP), a critical component of the viral life cycle. Due to the absence of specific information on a compound designated "TMV-IN-10" in the current scientific literature, this document will focus on the established and researched mechanisms of TMV CP inhibition, providing a foundational understanding for the development of novel antiviral strategies.

Introduction to Tobacco Mosaic Virus and its Coat Protein

Tobacco Mosaic Virus (TMV) is a well-characterized, rod-shaped plant virus composed of a single-stranded RNA genome encased in a helical capsid of approximately 2,130 identical coat protein subunits. The TMV CP is a 17.5 kDa protein that plays a multifaceted role in the viral infection cycle, including:

-

Encapsidation: Protecting the viral RNA from degradation.

-

Assembly: Self-assembling with viral RNA to form new virions.[1]

-

Disassembly: Releasing the viral RNA into the host cell to initiate replication.

-

Movement: Facilitating the cell-to-cell and long-distance movement of the virus within the host plant.[2][3][4]

Given its crucial functions, the TMV CP is a prime target for antiviral interventions.

Mechanisms of Action of TMV Coat Protein Inhibitors

The inhibition of TMV CP function can be achieved through several mechanisms, primarily by interfering with the delicate balance of protein-protein and protein-RNA interactions required for successful infection.

One of the primary mechanisms of resistance, particularly in genetically engineered plants expressing a mutant CP, is the inhibition of virion disassembly. Certain mutations in the CP can lead to increased stability of the viral particle, preventing the release of the viral RNA into the host cell's cytoplasm, a prerequisite for replication. This enhanced stability is often attributed to stronger inter-subunit interactions within the capsid.[3]

The assembly of new TMV particles is a highly specific process initiated by the binding of a two-layer disk of CP subunits to a specific origin of assembly sequence on the viral RNA. Inhibitors can disrupt this process by:

-

Binding to CP monomers or disks: Preventing their interaction with the viral RNA.

-

Altering CP conformation: Leading to the formation of non-functional aggregates.

-

Competing for RNA binding sites: Blocking the initiation of assembly.

TMV utilizes a 30 kDa movement protein (MP) to facilitate its spread from cell to cell through plasmodesmata. The CP has been shown to be essential for the long-distance, systemic movement of the virus. Some inhibitory mechanisms target this process by:

-

Altering CP-MP interactions: Disrupting the formation of the viral movement complex.

-

Inducing host defense responses: The presence of certain CP forms can trigger plant defense pathways, such as those involving salicylic acid, which can limit viral spread.

Quantitative Data on TMV Inhibition

The following table summarizes quantitative data from studies on TMV inhibition, focusing on the effects of CP mutations and host resistance mechanisms.

| Inhibitory Agent/Mechanism | Assay | Quantitative Result | Reference |

| Mutant CP (T42W) Expression | TMV accumulation in transgenic plants | Significantly lower levels of all viral RNAs compared to wild-type TMV infection. | |

| Host Resistance (N' gene) | Hypersensitive Response | Induction of host cell death at the site of infection, preventing systemic spread. | |

| Contact Transmission Efficiency | Local lesion counts on recipient leaves | No direct correlation between virus titer in the source leaf and the rate of transmission was found under the experimental conditions. | |

| Peptide Binding to TMV | Isothermal Titration Calorimetry | A TMV-binding peptide (TBPT25) showed a dissociation constant (KD) of 0.16 µM. |

Experimental Protocols

Detailed methodologies are crucial for the study of TMV CP inhibitors. The following are key experimental protocols.

A standard protocol for TMV purification from infected plant tissue is as follows:

-

Homogenize infected leaf tissue in a phosphate buffer.

-

Clarify the homogenate by centrifugation to remove plant debris.

-

Precipitate the virus from the supernatant using polyethylene glycol (PEG).

-

Resuspend the viral pellet and further purify it through differential centrifugation or density gradient centrifugation.

-

Assess the purity and concentration of the virus using UV spectrophotometry (A260/A280 ratio) and SDS-PAGE.

This assay is used to screen for inhibitors of virion assembly:

-

Purify TMV CP and viral RNA.

-

Incubate the CP and RNA in an assembly buffer (e.g., sodium phosphate buffer at a specific pH) in the presence and absence of the test inhibitor.

-

Monitor the formation of viral particles over time using techniques such as:

-

Turbidity measurements: An increase in turbidity at 320 nm indicates particle formation.

-

Electron Microscopy: To visualize the morphology of the assembled particles.

-

Agarose Gel Electrophoresis: Assembled particles will have a different mobility compared to free RNA and protein.

-

To determine the efficacy of an inhibitor in vivo, the viral load in infected plants is quantified:

-

Enzyme-Linked Immunosorbent Assay (ELISA): This method uses antibodies specific to the TMV CP to quantify the amount of virus in a plant extract.

-

Quantitative Reverse Transcription PCR (qRT-PCR): This technique measures the amount of viral RNA in a sample, providing a highly sensitive measure of viral replication.

Visualizations of Pathways and Workflows

Caption: The Tobacco Mosaic Virus life cycle and key points of inhibition.

Caption: Experimental workflow for screening TMV coat protein inhibitors.

Caption: Mechanism of coat protein-mediated resistance in transgenic plants.

This guide provides a foundational understanding of the mechanisms of action for inhibitors targeting the TMV coat protein. The principles and experimental approaches outlined here can be applied to the discovery and development of novel antiviral agents against TMV and other plant viruses.

References

- 1. Self-assembly of tobacco mosaic virus: the role of an intermediate aggregate in generating both specificity and speed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of mutant tobacco mosaic virus coat protein that interferes with virus cell-to-cell movement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational behavior of coat protein in plants and association with coat protein-mediated resistance against TMV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]

Preliminary Investigation of TMV-IN-10 as a Crop Protectant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tobacco Mosaic Virus (TMV) represents a significant threat to a wide range of agricultural crops, causing substantial economic losses worldwide. The development of effective antiviral agents is crucial for mitigating the impact of this pathogen. This technical guide provides a preliminary investigation into TMV-IN-10, an arecoline derivative identified as a potent anti-TMV agent. This compound demonstrates significant efficacy in inhibiting TMV, purportedly by interacting with the viral coat protein and inducing virion fragmentation. This document summarizes the available data on this compound, outlines standard experimental protocols for the evaluation of anti-TMV compounds, and presents conceptual diagrams to illustrate its mechanism of action and relevant experimental workflows.

Introduction to this compound

This compound is a novel synthetic compound derived from arecoline, a natural alkaloid. It has been identified in recent studies as a promising candidate for the development of a new class of crop protectants specifically targeting the Tobacco Mosaic Virus. The core chemical scaffold of this compound is an arecoline base modified with a 1,3,4-oxadiazole heterocycle.

Chemical Identity: Arecoline derivative containing a 1,3,4-oxadiazole structure. In the primary literature, it is referred to as compound 4h .

Quantitative Data Summary

The primary quantitative measure of this compound's efficacy is its half-maximal effective concentration (EC50), which represents the concentration of the compound required to inhibit 50% of the viral activity.

| Compound | Target Virus | Bioassay | Efficacy Metric | Value | Reference |

| This compound (4h) | Tobacco Mosaic Virus (TMV) | In vivo (Half-leaf method) | EC50 | 146 µg/mL | [1] |

Mechanism of Action

The proposed mechanism of action for this compound is its direct interaction with the Tobacco Mosaic Virus coat protein (CP). This interaction is believed to disrupt the stable quaternary structure of the viral capsid, leading to the fragmentation of the virion.[1] This disintegration of the protective protein shell would expose the viral RNA to the host plant's cellular environment, rendering it susceptible to degradation and unable to replicate effectively.

Signaling Pathway and Mechanism of Action Diagram

Caption: Proposed mechanism of this compound action on the TMV virion.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound as a crop protectant.

In Vivo Antiviral Activity Assay (Half-Leaf Method)

This method is a standard procedure for quantifying the inhibitory effect of a compound on a virus that produces local lesions on a host plant.

-

Plant Cultivation: Cultivate Nicotiana glutinosa (or another suitable local lesion host) in a controlled environment (e.g., greenhouse) until the plants have well-developed leaves of a consistent size.

-

Virus Inoculation Preparation: Purify TMV from infected tobacco plants. Prepare a viral suspension of a known concentration (e.g., 50 µg/mL) in a phosphate buffer.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in water to achieve the desired test concentrations.

-

Inoculation Procedure:

-

Select healthy, uniform leaves on the host plants.

-

Lightly dust the upper surface of the leaves with carborundum to create microscopic abrasions.

-

Divide each leaf in half along the midrib.

-

On one half of the leaf, apply the viral suspension mixed with a specific concentration of this compound.

-

On the other half of the same leaf, apply the viral suspension mixed with the solvent control (lacking this compound).

-

Gently rub the solutions onto the leaf surfaces.

-

-

Incubation and Observation:

-

Rinse the leaves with water after inoculation.

-

Maintain the plants in the controlled environment for 3-4 days to allow for the development of local lesions.

-

-

Data Analysis:

-

Count the number of local lesions on each half of the leaves.

-

Calculate the percentage of inhibition for each concentration using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the number of lesions on the control half and T is the number of lesions on the treated half.

-

Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration.

-

Transmission Electron Microscopy (TEM) for Viral Fragmentation

TEM is employed to visually confirm the effect of this compound on the morphology of the TMV virions.

-

Sample Preparation:

-

Prepare a solution of purified TMV at a suitable concentration in a buffer.

-

Prepare a solution of this compound at a concentration known to be effective (e.g., at or above its EC50).

-

Mix the TMV solution with the this compound solution and incubate for a defined period (e.g., 1 hour) at room temperature.

-

Prepare a control sample by mixing the TMV solution with the solvent control.

-

-

Grid Preparation:

-

Place a drop of the incubated this compound/TMV mixture onto a carbon-coated copper grid.

-

Allow the sample to adsorb for a few minutes.

-

Wick off the excess liquid with filter paper.

-

-

Negative Staining:

-

Apply a drop of a negative staining agent (e.g., 2% uranyl acetate) to the grid.

-

After a short incubation, wick off the excess stain.

-

Allow the grid to air dry completely.

-

-

Imaging:

-

Observe the grid using a transmission electron microscope at an appropriate magnification.

-

Capture images of the viral particles in both the treated and control samples.

-

Compare the morphology of the virions. Intact, rod-shaped particles are expected in the control, while fragmented or disassembled particles are anticipated in the this compound treated sample.

-

Molecular Docking of this compound with TMV Coat Protein

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the TMV coat protein from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D structure of this compound and optimize its geometry using a computational chemistry software package.

-

-

Docking Simulation:

-

Define the binding site on the TMV coat protein. This can be done by identifying known binding pockets or by performing a blind docking to search the entire protein surface.

-

Use a docking program (e.g., AutoDock Vina) to dock the this compound ligand into the defined binding site of the TMV coat protein.

-

The program will generate multiple possible binding poses and score them based on their predicted binding affinity.

-

-

Analysis of Results:

-

Analyze the top-scoring docking poses to identify the most likely binding mode of this compound.

-

Visualize the interactions between this compound and the amino acid residues of the coat protein (e.g., hydrogen bonds, hydrophobic interactions).

-

This analysis provides insights into the specific molecular interactions that may be responsible for the disruptive effect of this compound on the viral capsid.

-

Visualizations of Experimental and Logical Workflows

In Vivo Antiviral Assay Workflow

References

A Technical Guide to Tobacco Mosaic Virus Particle Disassembly

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the disassembly of Tobacco Mosaic Virus (TMV) particles. Understanding these processes is crucial for the development of novel antiviral strategies and for leveraging TMV as a nanocarrier in drug delivery and other biotechnological applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular interactions and experimental workflows involved in TMV uncoating.

Core Concepts in TMV Disassembly

Tobacco Mosaic Virus (TMV) is a remarkably stable helical virus composed of a single-stranded RNA genome encased by approximately 2,130 identical coat protein (CP) subunits.[1][2] Its disassembly is not a simple spontaneous process but a highly regulated series of events triggered by specific environmental cues within the host cell. The primary drivers for TMV uncoating are changes in pH and calcium ion concentration, which lead to a cotranslational disassembly mechanism.[3][4][5]

Upon entering a plant cell, the virion is exposed to a cytoplasm with a higher pH (around 7.0) and a lower Ca2+ concentration compared to the extracellular environment. This change in the ionic milieu is thought to destabilize the interactions between the coat protein subunits, particularly at the 5' end of the viral RNA. This initial loosening allows host cell ribosomes to access the 5' end of the viral RNA and initiate translation. The subsequent movement of the ribosome along the RNA template is believed to progressively strip away the remaining coat protein subunits, a process termed "cotranslational disassembly".

Quantitative Data on TMV Disassembly

While specific quantitative data for a compound designated "TMV-IN-10" is not available in the current scientific literature, this section presents relevant quantitative parameters that characterize the general process of TMV disassembly. These values are critical for designing and interpreting experiments aimed at identifying and characterizing novel disassembly inhibitors or enhancers.

| Parameter | Value/Range | Conditions | Relevance | Reference |

| pH for Disassembly Initiation | > 7.0 | In vitro and in vivo | Triggers repulsion between carboxylate groups on adjacent coat protein subunits. | |

| Ca2+ Concentration for Stability | High (extracellular) | Extracellular space | Divalent cations like Ca2+ stabilize inter-subunit interactions. | |

| Ca2+ Concentration for Destabilization | Low (intracellular) | Cytoplasm | Removal of Ca2+ ions weakens the virion structure. | |

| Number of CP Subunits | ~2130 | Per virion | The disassembly process involves the sequential removal of these subunits. | |

| RNA Length | 6395 nucleotides | TMV U1 strain | The length of the RNA dictates the extent of disassembly required for full gene expression. |

Key Experimental Protocols

The study of TMV disassembly relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

1. In Vitro TMV Disassembly Assay by pH Shift

This protocol is designed to induce TMV disassembly under controlled laboratory conditions by mimicking the pH change that occurs upon viral entry into the host cell cytoplasm.

-

Materials:

-

Purified TMV particles

-

Phosphate buffer (0.1 M, pH 5.0-6.0 for storage)

-

Tris buffer (0.1 M, pH 8.0 for disassembly)

-

RNase A

-

Spectrophotometer

-

Transmission Electron Microscope (TEM)

-

-

Procedure:

-

Resuspend purified TMV particles in the phosphate storage buffer to a final concentration of 1 mg/mL.

-

Establish a baseline by measuring the absorbance at 260 nm and 280 nm. The A260/A280 ratio for intact TMV is approximately 1.2.

-

To initiate disassembly, dilute the TMV suspension 1:10 in the pre-warmed Tris buffer (pH 8.0) and incubate at room temperature.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction.

-

To one set of aliquots, add RNase A to a final concentration of 10 µg/mL and incubate for 15 minutes. This will digest the exposed viral RNA.

-

Measure the absorbance at 260 nm for both RNase-treated and untreated samples. A decrease in the 260 nm absorbance in the RNase-treated samples indicates RNA release and subsequent degradation, confirming disassembly.

-

For morphological analysis, prepare TEM grids from aliquots at each time point by negative staining with uranyl acetate.

-

Examine the grids under the TEM to visualize partially and fully disassembled viral particles.

-

2. Cotranslational Disassembly Assay using Rabbit Reticulocyte Lysate

This assay provides evidence for the ribosome-mediated disassembly of TMV particles during protein synthesis.

-

Materials:

-

Purified TMV particles

-

Rabbit reticulocyte lysate (mRNA-dependent)

-

Amino acid mixture (containing 35S-methionine)

-

pH 8.0 treatment buffer (e.g., Tris-HCl)

-

Sucrose gradients (10-40%)

-

Scintillation counter

-

-

Procedure:

-

Briefly treat a suspension of TMV particles with the pH 8.0 buffer to slightly loosen the coat proteins at the 5' end, mimicking the initial stages of infection.

-

Add the pH-treated TMV to the rabbit reticulocyte lysate along with the amino acid mixture containing 35S-methionine.

-

Incubate the reaction at 30°C to allow for translation to occur.

-

At different time intervals, stop the reaction by adding an inhibitor of protein synthesis (e.g., cycloheximide).

-

Layer the reaction mixture onto a sucrose gradient and centrifuge to separate the components based on their size and density.

-

Fractionate the gradient and measure the radioactivity in each fraction using a scintillation counter.

-

The presence of radioactivity in fractions corresponding to polysome-TMV complexes (partially disassembled virus particles with attached ribosomes) indicates that translation is occurring on the viral RNA and is coupled with disassembly.

-

Visualizing TMV Disassembly Pathways and Workflows

Logical Flow of TMV Disassembly

The following diagram illustrates the key steps and triggers involved in the disassembly of a TMV particle upon entering a host cell.

References

- 1. Chemical Modification of the Inner and Outer Surfaces of Tobacco Mosaic Virus (TMV) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TMV Particles: The Journey From Fundamental Studies to Bionanotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Single-Molecule View on the Disassembly of Tobacco Mosaic Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidation of the viral disassembly switch of tobacco mosaic virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDB-101: Molecule of the Month: Tobacco Mosaic Virus [pdb101.rcsb.org]

Technical Whitepaper: Antiviral Properties of TMV-IN-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobacco Mosaic Virus (TMV) remains a significant threat to a wide range of agricultural crops, causing substantial economic losses worldwide. The development of effective and environmentally benign antiviral agents is a critical goal in crop protection. This document provides a technical overview of the basic research into the antiviral properties of TMV-IN-10, a novel arecoline derivative. This compound, identified as compound 4h in recent studies, has demonstrated significant antiviral activity against TMV. This guide summarizes the available quantitative data, outlines plausible experimental protocols based on established methodologies, and visualizes the logical framework of the research and the compound's mechanism of action.

Quantitative Data Summary

This compound is an arecoline derivative incorporating a 1,3,4-oxadiazole moiety. Its antiviral efficacy has been quantified and compared with other synthesized derivatives and a commercial antiviral agent, Ningnanmycin. The available data indicates that this compound exhibits potent anti-TMV activity.

| Compound ID | Chemical Class | EC50 (µg/mL) | Notes |

| This compound (4h) | Arecoline derivative with 1,3,4-oxadiazole | 146 | Demonstrated potent antiviral activity. |

| Compound 4p | Arecoline derivative | 161 | Showed excellent antiviral activity. |

| Ningnanmycin | Commercial Antiviral Agent | Higher than 146 | This compound shows higher activity. |

| Compounds 4a, 4l, 6a, 6c, 6f | Arecoline derivatives | Not specified | Activity reported to be higher than Ningnanmycin. |

Mechanism of Action

The primary mechanism of action for this compound's antiviral activity is its interaction with the Tobacco Mosaic Virus Coat Protein (TMV-CP). This interaction leads to the fragmentation of the virus particles, thereby inhibiting their ability to replicate and cause infection. This proposed mechanism has been supported by molecular docking studies which indicate a high binding affinity of this compound to the TMV-CP.

TMV-IN-10: A Technical Guide to its Potential in Controlling Tobacco Mosaic Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tobacco Mosaic Virus (TMV) remains a significant threat to a wide range of agricultural crops, causing substantial economic losses worldwide. The development of effective and targeted antiviral agents is paramount for sustainable agriculture. This document provides a comprehensive technical overview of TMV-IN-10, an arecoline derivative identified as a potent inhibitor of TMV. This compound demonstrates significant antiviral activity by targeting the viral coat protein (CP), leading to the fragmentation of the virus. This guide summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the compound's mechanism of action and the pertinent plant signaling pathways.

Introduction

Tobacco Mosaic Virus is a positive-sense single-stranded RNA virus that infects a broad spectrum of plants, particularly tobacco and other members of the Solanaceae family. Its robust nature and ease of transmission make it a persistent challenge in agriculture. Current control strategies primarily rely on sanitation, resistant cultivars, and cross-protection, with a notable lack of effective chemical treatments that can cure an existing infection.

This compound, a novel arecoline derivative, has emerged as a promising candidate for the chemical control of TMV. Research indicates that this compound directly interacts with the TMV coat protein, a crucial component for viral encapsidation, stability, and movement. By inducing the fragmentation of the virus, this compound effectively neutralizes its infectivity. This guide delves into the technical details of this compound's anti-TMV potential.

Quantitative Data Summary

The antiviral efficacy of this compound and its analogs has been quantified through various bioassays. The following tables summarize the key findings from the primary research by Li, et al. (2024) and provide a comparative view of its activity.[1]

Table 1: In Vitro Antiviral Activity of this compound and Analogs against TMV [1]

| Compound | EC50 (µg/mL) |

| This compound (4h) | 146 |

| 4a | >500 |

| 4l | >500 |

| 4p | 161 |

| 6a | >500 |

| 6c | >500 |

| 6f | >500 |

| Ningnanmycin (Control) | 235 |

Table 2: In Vivo Antiviral Activity of this compound and Analogs against TMV at 500 µg/mL [1]

| Compound | Curative Effect (%) | Protective Effect (%) | Inactivation Effect (%) |

| This compound (4h) | 55.2 | 58.6 | 80.3 |

| 4a | 52.8 | 55.1 | 78.5 |

| 4l | 53.1 | 56.2 | 79.1 |

| 4p | 56.7 | 59.3 | 82.4 |

| 6a | 48.9 | 51.7 | 75.6 |

| 6c | 50.1 | 53.4 | 76.8 |

| 6f | 51.5 | 54.8 | 77.9 |

| Ningnanmycin (Control) | 51.2 | 54.3 | 76.4 |

Mechanism of Action

The primary mechanism of action of this compound is the disruption of the TMV virion structure through interaction with its coat protein (CP). This leads to the fragmentation of the virus particles, rendering them non-infectious.

Caption: Mechanism of this compound action on the Tobacco Mosaic Virus.

The interaction between this compound and the TMV CP disrupts the protein-protein and protein-RNA interactions that are essential for maintaining the structural integrity of the virion. This leads to the disassembly and fragmentation of the virus particle.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-TMV activity. These protocols are based on established methods for antiviral compound screening.

In Vitro Antiviral Activity Assay (Half-Leaf Method)

This method is used to determine the direct inhibitory effect of a compound on TMV infectivity.

-

Virus Purification: TMV is purified from systemically infected Nicotiana tabacum L. leaves using Gooding's method, which involves differential centrifugation and polyethylene glycol (PEG) precipitation.

-

Inoculum Preparation: A purified TMV solution is prepared at a concentration of approximately 6 x 10^-2 µg/mL in a phosphate buffer.

-

Plant Preparation: Nicotiana tabacum L. cv. Xanthi-nc plants at the 5-6 leaf stage are used. The leaves are dusted with carborundum to facilitate mechanical inoculation.

-

Inoculation: A leaf is detached and the main vein is used to divide it into two halves. One half is rubbed with the TMV inoculum mixed with the test compound (e.g., this compound at various concentrations). The other half is rubbed with the TMV inoculum mixed with a solvent control.

-

Incubation and Observation: The inoculated leaves are placed in a humid chamber and incubated at 25°C for 3-4 days. The number of local lesions on each half of the leaf is counted.

-

Calculation of Inhibition Rate: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] x 100 Where C is the average number of lesions on the control half, and T is the average number of lesions on the treated half.

Caption: Workflow for the in vitro half-leaf antiviral assay.

In Vivo Antiviral Activity Assays

These assays evaluate the curative, protective, and inactivation effects of the compound on whole plants.

-

Curative Effect:

-

Nicotiana tabacum plants are first inoculated with TMV.

-

After a set period (e.g., 24 hours), the test compound solution is applied to the infected leaves.

-

Control plants are treated with a solvent solution.

-

After 3-4 days, the number of local lesions is counted and the curative rate is calculated.

-

-

Protective Effect:

-

The test compound solution is applied to the leaves of healthy Nicotiana tabacum plants.

-

After 24 hours, the treated leaves are inoculated with TMV.

-

Control plants are treated with a solvent solution before TMV inoculation.

-

After 3-4 days, the number of local lesions is counted and the protective rate is calculated.

-

-

Inactivation Effect:

-

The TMV inoculum is mixed with the test compound solution and incubated for a set period (e.g., 30 minutes).

-

The mixture is then used to inoculate the leaves of Nicotiana tabacum plants.

-

A control inoculum is prepared by mixing TMV with a solvent solution.

-

After 3-4 days, the number of local lesions is counted and the inactivation rate is calculated.

-

Interaction with Plant Defense Signaling Pathways

While this compound directly targets the viral coat protein, its application occurs within the complex environment of plant-virus interactions. The TMV coat protein itself is a known elicitor of plant defense responses. Understanding these pathways provides context for the overall efficacy of this compound.

When TMV infects a plant cell, its components, including the coat protein, can be recognized by the plant's immune system. This recognition can trigger a cascade of signaling events, often involving key plant hormones like salicylic acid (SA) and jasmonic acid (JA), as well as the production of reactive oxygen species (ROS).

Caption: Plant defense signaling pathways activated by TMV coat protein.

The TMV coat protein can be recognized by the plant, leading to the activation of defense pathways. Notably, some viral proteins can also suppress these pathways to facilitate infection. This compound's action of disrupting the coat protein may not only neutralize the virus but could also prevent the CP from interfering with the plant's natural defense mechanisms.

Conclusion

This compound represents a significant advancement in the search for effective chemical controls for Tobacco Mosaic Virus. Its targeted mechanism of action against the viral coat protein, leading to virion fragmentation, offers a promising strategy for disease management. The quantitative data demonstrates its potent antiviral activity both in vitro and in vivo. Further research, including field trials and toxicological studies, is warranted to fully assess its potential as a commercially viable plant protection product. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and inspire continued research and development in this critical area of agricultural science.

References

Methodological & Application

TMV-IN-10: Protocols for In Vitro Efficacy and Cytotoxicity Assessment

Application Note

Introduction

TMV-IN-10 is a novel synthetic compound identified for its potent inhibitory activity against the Tobacco Mosaic Virus (TMV), a resilient and economically damaging plant pathogen. This document provides detailed protocols for in vitro assays to characterize the anti-viral efficacy and cytotoxic profile of this compound. The primary mechanism of action of this compound is believed to be the disruption of the viral coat protein (CP), leading to the fragmentation of the virus[1]. The following protocols are designed for researchers in virology, plant pathology, and drug discovery to evaluate this compound and similar compounds.

The provided methodologies include the half-leaf local lesion assay for determining anti-TMV activity, a TMV coat protein aggregation inhibition assay to investigate the mechanism of action, and the MTT assay for assessing cytotoxicity in plant cells.

Data Presentation

Table 1: In Vitro Anti-TMV Activity of this compound

| Assay Type | Concentration (µg/mL) | Inhibition (%) |

| Inactivation Activity | 146 | 50 (EC50) |

| Protective Activity | 500 | To be determined |

| Curative Activity | 500 | To be determined |

Note: The EC50 value is sourced from existing literature[1]. Protective and curative activity data are pending experimental determination using the protocols outlined below.

Table 2: Cytotoxicity of this compound on Plant Protoplasts

| Concentration (µg/mL) | Cell Viability (%) | IC50 (µg/mL) |

| 10 | To be determined | To be determined |

| 50 | To be determined | |

| 100 | To be determined | |

| 250 | To be determined | |

| 500 | To be determined |

Note: Data to be generated using the MTT Assay Protocol.

Experimental Protocols

Anti-Tobacco Mosaic Virus (TMV) Activity: Half-Leaf Local Lesion Assay

This assay is a standard method for quantifying the inhibitory effect of a compound on TMV infectivity. It can be adapted to measure the inactivation, protective, and curative effects of the test compound.

Materials:

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Purified TMV suspension (concentration adjusted to produce 50-100 lesions per half-leaf)

-

Nicotiana glutinosa or other local lesion host plants

-

Phosphate buffer (0.01 M, pH 7.0)

-

Carborundum (600 mesh)

-

Sterile water

-

Micropipettes and sterile tips

-

Beakers and other standard laboratory glassware

Procedure:

a) Inactivation Assay:

-

Prepare a 500 µg/mL working solution of this compound in phosphate buffer. Include a solvent control with the same final concentration of DMSO.

-

Mix equal volumes of the TMV suspension and the this compound working solution.

-

In a separate tube, mix equal volumes of the TMV suspension and the solvent control solution.

-

Incubate both mixtures at room temperature (25°C) for 30 minutes.

-

Select healthy, mature leaves of N. glutinosa. Lightly dust the upper surface of the leaves with carborundum.

-

Gently rub the this compound/virus mixture onto the left half of several leaves and the solvent control/virus mixture onto the right half of the same leaves.

-

After 5-10 minutes, rinse the leaves gently with sterile water.

-

Maintain the plants in a controlled environment (e.g., greenhouse) for 3-4 days to allow for lesion development.

-

Count the number of local lesions on each half-leaf.

-

Calculate the percent inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 Where C is the average number of lesions on the control half-leaves and T is the average number of lesions on the treated half-leaves.

b) Protective Assay:

-

Prepare a 500 µg/mL working solution of this compound and a solvent control.

-

Gently rub the this compound solution onto the left half of the leaves and the solvent control onto the right half.

-

After 12 hours, inoculate the entire leaf with the TMV suspension as described in the inactivation assay (steps 5-7).

-

Maintain the plants and count the lesions as described above (steps 8-9).

-

Calculate the percent protection using the same formula.

c) Curative Assay:

-

Inoculate the entire leaf with the TMV suspension (steps 5-7 of the inactivation assay).

-

After 2 hours, gently rub the this compound solution onto the left half of the leaves and the solvent control onto the right half.

-

Maintain the plants and count the lesions as described above (steps 8-9).

-

Calculate the percent curative effect using the same formula.

TMV Coat Protein (CP) Aggregation Inhibition Assay

This in vitro assay assesses the ability of this compound to interfere with the self-assembly of TMV coat protein, a key step in viral replication.

Materials:

-

Purified TMV Coat Protein (CP)

-

This compound stock solution

-

Assembly Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2)

-

Spectrophotometer capable of measuring absorbance at 320 nm

-

96-well UV-transparent microplates

-

Incubator

Procedure:

-

Purify TMV CP from virions or express recombinantly.

-

Prepare a working solution of TMV CP in the assembly buffer. The final concentration will need to be optimized, but a starting point of 0.5 mg/mL can be used.

-

Prepare serial dilutions of this compound in the assembly buffer. Include a solvent control.

-

In a 96-well plate, mix the TMV CP solution with the different concentrations of this compound or the solvent control.

-

Initiate the assembly reaction by adjusting the pH or ionic strength of the buffer, or by adding viral RNA, as established for in vitro TMV assembly.

-

Immediately measure the absorbance at 320 nm (A320) at time zero.

-

Incubate the plate at room temperature (25°C) and monitor the change in A320 over time (e.g., every 15 minutes for 2 hours). An increase in A320 indicates protein aggregation.

-

Plot the change in A320 against time for each concentration of this compound.

-

The inhibition of aggregation can be quantified by comparing the rate of A320 increase in the presence of the compound to the control.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay determines the effect of this compound on the metabolic activity of plant cells, providing a measure of its cytotoxicity.

Materials:

-

Plant cell suspension culture or protoplasts

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well cell culture plates

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (25°C)

Procedure:

-

Seed the plant cells or protoplasts into a 96-well plate at a predetermined optimal density and allow them to stabilize overnight in a humidified incubator.

-

Prepare serial dilutions of this compound in the cell culture medium. Include a vehicle control (solvent only) and an untreated control.

-

Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

-

Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 25°C.

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 25°C, allowing the MTT to be metabolized into formazan crystals.

-

After this incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) * 100

-

The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the compound concentration.

Visualizations

References

Application Notes and Protocols for Antiviral Screening using the TMV Half-Leaf Local Lesion Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The half-leaf local lesion assay is a robust and widely utilized method in plant virology for the quantification of viral infectivity and the evaluation of antiviral compounds. This technique is particularly effective for viruses that induce localized necrotic or chlorotic lesions on a hypersensitive host plant, such as the Tobacco Mosaic Virus (TMV) on Nicotiana tabacum var. Xanthi-nc or Nicotiana glutinosa. The principle of the assay lies in the direct correlation between the number of local lesions and the concentration of infectious virus particles in the inoculum.[1][2] By treating one half of a leaf with a test compound and leaving the other half as an untreated control, a direct comparison of the compound's inhibitory effect on viral infection can be made, minimizing variability between individual leaves and plants.

These application notes provide a detailed protocol for screening potential antiviral compounds, such as a novel inhibitor, against TMV using the half-leaf local lesion assay. The described methodologies, data presentation formats, and visual diagrams are designed to guide researchers through the experimental process, from inoculum preparation to data analysis.

Mechanism of TMV Infection and Potential Inhibition

TMV is a single-stranded RNA virus that infects a wide range of plants.[3] The infection process begins with mechanical transmission, where the virus enters plant cells through wounds.[4][5] Once inside, the virus uncoats to release its RNA genome, which then hijacks the host cell's machinery for replication and synthesis of viral proteins. The virus produces a movement protein (MP), often referred to as P30, which facilitates its spread to adjacent cells by modifying the plasmodesmata, the channels that connect plant cells. The coat protein (CP) encapsidates the viral RNA to form new virions. Antiviral compounds can target various stages of this cycle, such as inhibiting viral replication, interfering with the function of the movement protein, or preventing the assembly of new virus particles.

Experimental Protocols

Materials and Reagents

-

Host Plants: Nicotiana tabacum var. Xanthi-nc or Nicotiana glutinosa plants, grown under controlled greenhouse conditions to a stage of having 4-6 fully expanded leaves.

-

TMV Inoculum: Purified TMV stock solution of a known concentration.

-

Test Compound: A potential TMV inhibitor, dissolved in a suitable solvent.

-

Inoculation Buffer: 0.01 M phosphate buffer (pH 7.0).

-

Abrasive: Carborundum (silicon carbide) powder, 600-mesh.

-

Solvent Control: The solvent used to dissolve the test compound.

-

Glass Rods or Cotton Swabs: For mechanical inoculation.

-

Micropipettes and Sterile Tips

-

Sterile Water

-

Plant Labels

Protocol for Half-Leaf Local Lesion Assay

-

Plant Preparation: Select healthy, uniform host plants with fully expanded leaves. Gently dust the upper surface of the leaves to be inoculated with a fine layer of carborundum. The abrasive creates microscopic wounds necessary for viral entry.

-

Inoculum Preparation: Dilute the TMV stock solution in inoculation buffer to a concentration that produces a countable number of local lesions (e.g., 50-100 lesions per half-leaf). This concentration needs to be determined empirically in preliminary experiments.

-

Test Compound Application (Treatment):

-

Prepare a series of dilutions of the test compound in the appropriate solvent.

-

Using a micropipette, apply a defined volume (e.g., 50 µL) of the test compound solution to one half of the carborundum-dusted leaf, ensuring even coverage. The midrib serves as the dividing line.

-

On the opposite half of the same leaf, apply an equal volume of the solvent control. This half will serve as the internal control. .

-

-

Inoculation:

-

Immediately after applying the test compound and solvent control, inoculate the entire leaf surface by gently rubbing with a glass rod or cotton swab dipped in the prepared TMV inoculum. Use a consistent and gentle pressure across the entire leaf.

-

Alternatively, the test compound can be mixed directly with the viral inoculum before application to one half of the leaf, with the other half receiving the virus mixed with the solvent control.

-

-

Post-Inoculation Care:

-

Approximately 10-15 minutes after inoculation, gently rinse the leaves with sterile water to remove excess inoculum and carborundum.

-

Label the treated plants and leaves clearly.

-

Maintain the plants in a controlled environment (e.g., greenhouse or growth chamber) with appropriate light, temperature, and humidity for lesion development.

-

-

Data Collection:

-

After 3-5 days post-inoculation, necrotic local lesions will become visible.

-

Count the number of lesions on both the treated and control halves of each leaf.

-

-

Data Analysis:

-

For each leaf, calculate the percentage of inhibition using the following formula: % Inhibition = [(Number of lesions on control half - Number of lesions on treated half) / Number of lesions on control half] x 100

-

Calculate the mean inhibition and standard deviation for each concentration of the test compound across all replicate plants.

-

Data Presentation

The quantitative data from the half-leaf local lesion assay should be summarized in a clear and structured table to facilitate comparison of the efficacy of the test compound at different concentrations.

| Test Compound Concentration (µg/mL) | Mean Lesion Count (Control Half) | Mean Lesion Count (Treated Half) | Mean Percent Inhibition (%) | Standard Deviation of Inhibition |

| 10 | 85 | 68 | 20.0 | 4.5 |

| 25 | 92 | 45 | 51.1 | 5.2 |

| 50 | 88 | 21 | 76.1 | 3.8 |

| 100 | 95 | 8 | 91.6 | 2.5 |

Table 1: Hypothetical inhibitory effect of a test compound on TMV-induced local lesions in a half-leaf assay.

Visualizations

Experimental Workflow

Caption: Workflow for the TMV half-leaf local lesion assay.

TMV Infection and Plant Defense Signaling

The plant's response to TMV infection involves complex signaling pathways, primarily the salicylic acid (SA) and jasmonic acid/ethylene (JA/ET) pathways, which lead to the activation of defense-related genes and the production of pathogenesis-related (PR) proteins. An effective antiviral compound might not only act directly on the virus but could also modulate these host defense pathways.

Caption: Simplified TMV infection cycle and plant defense signaling.

Conclusion

The half-leaf local lesion assay remains a cornerstone technique for the preliminary screening and quantitative evaluation of antiviral compounds against plant viruses like TMV. Its simplicity, reproducibility, and the internal control provided by the untreated leaf half make it a highly reliable method. By following the detailed protocols and data presentation guidelines outlined in these application notes, researchers can effectively assess the potential of novel inhibitors to combat viral infections in plants. Further studies would be required to elucidate the precise mechanism of action of any promising candidate compounds.

References

- 1. Quantifying Plant Viruses: Evolution from Bioassay to Infectivity Dilution Curves along the Model of Tobamoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]

- 4. bspp.org.uk [bspp.org.uk]

- 5. extension.psu.edu [extension.psu.edu]

Application Notes and Protocols for TMV-IN-10 in Greenhouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of TMV-IN-10, an arecoline derivative with significant anti-Tobacco Mosaic Virus (TMV) activity, in greenhouse research settings. This document outlines detailed protocols for evaluating the efficacy of this compound, its mechanism of action, and methods for data collection and analysis.

Introduction to this compound

This compound is a novel arecoline derivative identified for its potent antiviral properties against the Tobacco Mosaic Virus.[1] It belongs to a class of compounds designed to offer a green and efficient solution for managing plant viral diseases. The primary mechanism of action of this compound is believed to be its interaction with the TMV coat protein (CP), leading to the fragmentation of the virus particles.[1] This mode of action disrupts the viral lifecycle and inhibits its ability to replicate and spread within the host plant.

Initial studies have demonstrated that this compound (also referred to as compound 4h in scientific literature) exhibits a half-maximal effective concentration (EC50) of 146 µg/mL in in vivo assays, indicating strong antiviral potential.[1] The activity of several arecoline derivatives, including this compound, has been shown to be comparable to or higher than that of Ningnanmycin, a commercially available bio-pesticide used for controlling viral diseases in plants.[1][2]

Experimental Protocols

The following protocols are designed to assess the protective, curative, and inactivating effects of this compound against TMV in a greenhouse environment. These methodologies are based on established practices for testing antiviral compounds in plants.

Plant Material and Growth Conditions

-

Plant Species: Nicotiana tabacum L. (tobacco), Nicotiana glutinosa (local lesion host), or other TMV-susceptible plants like tomato (Solanum lycopersicum) or pepper (Capsicum annuum).

-

Growth Medium: A well-draining, sterile potting mix suitable for the chosen plant species.

-

Greenhouse Conditions:

-

Temperature: 22-25°C

-

Humidity: 60-70%

-

Photoperiod: 14-16 hours of light per day.

-

Pest and Disease Management: Implement standard greenhouse hygiene and pest control measures to prevent confounding factors.

-

Preparation of TMV Inoculum and this compound Solutions

-

TMV Inoculum:

-

Grind TMV-infected leaves in a 0.01 M phosphate buffer (pH 7.0) at a 1:10 (w/v) ratio using a sterile mortar and pestle.

-

Filter the homogenate through a double layer of cheesecloth.

-

The resulting filtrate will serve as the TMV inoculum. The concentration can be quantified using methods like ELISA or local lesion assays on N. glutinosa.

-

-

This compound Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute with sterile distilled water to the desired final concentrations (e.g., 50, 100, 200, 500 µg/mL).

-

Include a surfactant (e.g., 0.1% Tween-20) in the final dilution to ensure even coverage on the leaf surface.

-

Experimental Design

For each experiment (protective, curative, and inactivation), the following treatment groups should be included:

-

Group A: Healthy Control (mock-inoculated with buffer).

-

Group B: Negative Control (inoculated with TMV and treated with a blank solution without this compound).

-

Group C: Positive Control (inoculated with TMV and treated with a known antiviral agent like Ningnanmycin at a recommended concentration).

-

Group D-G: Experimental Groups (inoculated with TMV and treated with different concentrations of this compound).

Each treatment group should consist of at least 10-15 replicate plants to ensure statistical significance.

Application Methods

-

Select healthy, uniform plants at the 4-6 leaf stage.

-

Evenly spray the leaves of the plants in the experimental and positive control groups with the respective treatment solutions until runoff.

-

Spray the healthy and negative control groups with the blank solution.

-

After 24 hours, mechanically inoculate the treated leaves with the TMV inoculum by gently rubbing the leaf surface with a cotton swab dipped in the inoculum. A small amount of carborundum can be used as an abrasive.

-

Rinse the leaves with water after inoculation.

-

Observe the plants for symptom development over a period of 14-21 days.

-

Select healthy, uniform plants at the 4-6 leaf stage.

-

Mechanically inoculate the leaves with the TMV inoculum.

-

After 24 hours, spray the leaves of the plants in the experimental and positive control groups with the respective treatment solutions.

-

Spray the healthy and negative control groups with the blank solution.

-

Observe the plants for symptom development over a period of 14-21 days.

-

Mix the TMV inoculum with the different concentrations of this compound solutions (and control solutions) in a 1:1 (v/v) ratio.

-

Incubate the mixtures for 30 minutes at room temperature.

-

Mechanically inoculate healthy plants with the respective mixtures.

-

Observe the plants for symptom development over a period of 14-21 days.

Data Collection and Analysis

Symptom Severity and Disease Incidence

-

Disease Incidence (%): (Number of infected plants / Total number of plants) x 100.

-

Symptom Severity: Score the severity of symptoms (e.g., mosaic, stunting, leaf curl) on a scale of 0-4, where 0 = no symptoms, 1 = mild, 2 = moderate, 3 = severe, and 4 = very severe.

Plant Growth Parameters

At the end of the observation period, measure the following for each plant:

-

Plant height (cm)

-

Fresh and dry weight of shoots and roots (g)

-

Chlorophyll content (using a SPAD meter or spectrophotometric analysis)

Viral Load Quantification

-

Enzyme-Linked Immunosorbent Assay (ELISA): Use a TMV-specific antibody to quantify the amount of viral coat protein in leaf samples.

-

Quantitative Real-Time PCR (qRT-PCR): Measure the quantity of TMV RNA in leaf samples to determine the viral load.

Data Presentation

The following tables provide an illustrative example of how to structure the quantitative data obtained from the greenhouse studies.

Table 1: Effect of this compound on TMV Disease Incidence and Symptom Severity

| Treatment | Concentration (µg/mL) | Disease Incidence (%) | Average Symptom Severity (0-4) |

| Healthy Control | - | 0 | 0.0 |

| Negative Control | - | 100 | 3.5 |

| Positive Control (Ningnanmycin) | 500 | 40 | 1.2 |

| This compound | 50 | 80 | 2.8 |

| This compound | 100 | 60 | 2.1 |

| This compound | 200 | 45 | 1.5 |

| This compound | 500 | 30 | 1.0 |

Table 2: Effect of this compound on Plant Growth Parameters

| Treatment | Concentration (µg/mL) | Plant Height (cm) | Shoot Dry Weight (g) | Chlorophyll Content (SPAD) |

| Healthy Control | - | 35.2 | 5.8 | 45.1 |

| Negative Control | - | 21.5 | 2.3 | 28.7 |

| Positive Control (Ningnanmycin) | 500 | 30.1 | 4.9 | 40.3 |

| This compound | 50 | 24.3 | 3.1 | 32.5 |

| This compound | 100 | 27.8 | 3.9 | 36.8 |

| This compound | 200 | 29.5 | 4.5 | 39.1 |

| This compound | 500 | 32.4 | 5.2 | 42.6 |

Table 3: Effect of this compound on TMV Viral Load

| Treatment | Concentration (µg/mL) | Viral Load (ELISA OD450) | Viral RNA (Relative Quantification) |

| Healthy Control | - | 0.05 | 0.0 |

| Negative Control | - | 2.85 | 100 |

| Positive Control (Ningnanmycin) | 500 | 0.75 | 25 |

| This compound | 50 | 2.10 | 75 |

| This compound | 100 | 1.50 | 50 |

| This compound | 200 | 0.90 | 30 |

| This compound | 500 | 0.60 | 20 |

Visualization of Mechanisms and Workflows

Proposed Mechanism of Action of this compound

The primary proposed mechanism for this compound is the direct interaction with the Tobacco Mosaic Virus coat protein, leading to the disruption and fragmentation of the viral particle. This prevents the virus from successfully uncoating, replicating its RNA, and assembling new virions.

Plant Defense Signaling Pathways and Potential Induction by this compound

While the primary mechanism of this compound is direct viral disruption, many antiviral compounds also induce systemic resistance in plants by modulating their natural defense pathways. These pathways include the Salicylic Acid (SA), Jasmonic Acid (JA), and Ethylene (ET) signaling pathways, as well as RNA interference (RNAi). It is plausible that this compound could also have a secondary effect of activating these defense responses.

Experimental Workflow for Greenhouse Evaluation

The following diagram outlines the logical flow of the experimental procedures described in this document.

References

TMV-IN-10 concentration for effective TMV inhibition in tobacco plants

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TMV-IN-10, an arecoline derivative with significant anti-tobacco mosaic virus (TMV) activity, for research and development purposes. The information presented herein is intended to facilitate the effective use of this compound in inhibiting TMV infection in tobacco plants (Nicotiana tabacum).

Introduction

Tobacco mosaic virus (TMV) is a highly infectious and stable plant virus that causes significant economic losses in a wide range of crops, particularly tobacco.[1][2] The development of effective antiviral agents is crucial for managing TMV. This compound has emerged as a promising compound, demonstrating an EC50 of 146 µg/mL.[3] Its mechanism of action involves targeting the viral coat protein (CP), leading to the fragmentation of the virus particles.[3]

Quantitative Data on Antiviral Activity

The inhibitory effect of this compound on TMV is concentration-dependent. The following table summarizes the known quantitative data for this compound and provides a comparison with other common antiviral agents used in TMV research.

| Compound | Concentration (µg/mL) | Inhibition Rate (%) | Assay Type | Reference |

| This compound | 146 | 50 | In vitro | [3] |

| Ningnanmycin | 500 | 58.0 | In vivo (Curative) | |

| Ningnanmycin | 500 | 54.6 | In vivo (Protective) | |

| Ribavirin | 500 | ~50-60 | In vivo | |

| (-)-Cryptopleurine | 500 | Prevents lesion formation | In vivo |

Mechanism of Action and Signaling Pathways

TMV infection in tobacco plants initiates a complex series of host responses. The viral coat protein (CP) is a key elicitor of these defense mechanisms. Upon recognition of the TMV CP, the plant cell can trigger a defense response, including the production of reactive oxygen species (ROS) and the activation of signaling pathways involving salicylic acid (SA) and jasmonic acid (JA).

This compound exerts its antiviral effect by directly interacting with the TMV coat protein, causing the viral particles to fragment. This disruption of the viral structure is believed to interfere with key stages of the viral life cycle, including disassembly, replication, and cell-to-cell movement, thereby preventing the establishment of a systemic infection.

Below is a diagram illustrating the proposed mechanism of this compound action in the context of the TMV infection pathway.

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the antiviral activity of this compound against TMV in tobacco plants.

Protocol 1: Half-Leaf Local Lesion Assay

This assay is a standard method for quantifying the protective and curative effects of antiviral compounds.

Materials:

-

Nicotiana tabacum plants (e.g., cv. Xanthi-nc, which forms local lesions upon TMV infection)

-

Purified Tobacco Mosaic Virus (TMV)

-

This compound

-

Inoculation buffer (e.g., 0.01 M phosphate buffer, pH 7.0)

-

Carborundum (abrasive)

-

Sterile water

-

Micropipettes and sterile tips

-

Beakers and other standard laboratory glassware

Procedure:

-

Plant Preparation: Use healthy, well-developed tobacco plants at the 6-8 leaf stage. Select leaves of similar size and age for the experiment.

-

TMV Inoculum Preparation: Prepare a TMV inoculum at a concentration that produces a countable number of local lesions (typically 50-100 lesions per half-leaf). Dilute the purified TMV in inoculation buffer.

-

This compound Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations (e.g., 50, 100, 150, 200 µg/mL) with inoculation buffer. Ensure the final solvent concentration is not phytotoxic.

-

Inoculation Procedure:

-

Protective Assay:

-

Lightly dust the upper surface of the selected tobacco leaves with carborundum.

-

Using a sterile cotton swab or your finger, gently rub the this compound solution onto the left half of each leaf.

-

Rub the control solution (inoculation buffer with the same concentration of solvent) onto the right half of the same leaves.

-

After a set incubation period (e.g., 2 hours), inoculate the entire leaf with the TMV inoculum by gently rubbing.

-

Gently rinse the leaves with sterile water.

-

-

Curative Assay:

-

Lightly dust the upper surface of the selected tobacco leaves with carborundum.

-

Inoculate the entire leaf with the TMV inoculum.

-

After a set time post-inoculation (e.g., 2 hours), apply the this compound solution to the left half of the leaf and the control solution to the right half.

-

Gently rinse the leaves with sterile water.

-

-

Inactivation Assay:

-

Mix the TMV inoculum with an equal volume of the this compound solution at various concentrations.

-

Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).

-

Lightly dust the upper surface of the selected tobacco leaves with carborundum.

-

Inoculate the left half of the leaves with the TMV/TMV-IN-10 mixture.

-

Inoculate the right half of the leaves with a mixture of TMV and control solution.

-

Gently rinse the leaves with sterile water.

-

-

-

Data Collection and Analysis:

-

Maintain the plants in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).

-

After 3-4 days, count the number of local lesions on each half-leaf.

-

Calculate the percent inhibition using the following formula: % Inhibition = [(C - T) / C] x 100 Where: C = Average number of lesions on the control half-leaves T = Average number of lesions on the treated half-leaves

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening and evaluating the efficacy of antiviral compounds like this compound.

Conclusion

This compound demonstrates significant potential as an anti-TMV agent. The provided protocols and data serve as a valuable resource for researchers investigating its efficacy and mechanism of action. Further studies to establish a complete dose-response curve and to elucidate the precise molecular interactions between this compound and the viral coat protein are encouraged to advance its development as a potential tool for crop protection.

References

Application Notes and Protocols: Testing the Efficacy of TMV-IN-10 on Different Host Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tobacco Mosaic Virus (TMV), a member of the Tobamovirus genus, is a positive-sense single-stranded RNA virus that infects a wide range of plants, particularly tobacco and other members of the Solanaceae family, causing significant economic losses worldwide.[1][2] The virus is known for its stability and is easily transmitted through mechanical means.[3][4] Symptoms of infection include mosaic patterns, mottling, necrosis, and stunting.[3] TMV-IN-10 is an arecoline derivative with reported anti-TMV activity. Its mechanism of action involves acting on the viral coat protein (CP), leading to viral fragmentation. This document provides a detailed protocol for evaluating the efficacy of this compound against TMV in different host plants.

Materials and Reagents

-

Compound: this compound (EC50 = 146 µg/mL)

-

Virus: Purified Tobacco Mosaic Virus (common strain) or infectious sap from TMV-infected Nicotiana benthamiana.

-

Host Plants:

-

Nicotiana tabacum 'Xanthi-nc' or Nicotiana glutinosa (for local lesion assay).

-

Nicotiana tabacum cv. Samsun or Solanum lycopersicum (Tomato, for systemic infection studies).

-

-

Chemicals & Reagents:

-

Carborundum powder (320-400 mesh grit).

-

Dimethyl sulfoxide (DMSO) for dissolving this compound.

-

Tween-20.

-

Phosphate Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4.

-

TMV Inoculation Buffer: 0.05 M Phosphate buffer, pH 7.0.

-

Reagents for ELISA and RT-qPCR (see specific protocols).

-

Experimental Protocols

This section details the step-by-step procedures for testing the curative, protective, and inactivation effects of this compound.

Plant Preparation and Growth

-

Sow seeds of selected host plants in a sterile potting mix.

-

Maintain plants in a controlled environment (greenhouse or growth chamber) at 22-25°C with a 16-hour light/8-hour dark photoperiod.

-

Use plants at the 4-6 true leaf stage for all experiments.

-

Ensure plants are healthy and free of other pathogens before starting the experiments.

This compound and Virus Inoculum Preparation

-

This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO. Prepare working solutions by diluting the stock in water containing 0.1% (v/v) Tween-20 to final concentrations (e.g., 50, 100, 200, 400 µg/mL). The final DMSO concentration should not exceed 1%.

-

Virus Inoculum: Grind fresh, TMV-infected leaf tissue (1g) in 10 mL of inoculation buffer using a chilled mortar and pestle. Centrifuge the homogenate at 10,000 x g for 10 minutes and collect the supernatant. This supernatant serves as the virus inoculum.

Efficacy Assays (Half-Leaf Method)

The half-leaf method is employed on local lesion hosts (N. tabacum 'Xanthi-nc') to minimize plant-to-plant variation.

2.3.1 Curative Activity Protocol

-

Lightly dust the upper surface of 4-6 leaves per plant with carborundum powder.

-

Mechanically inoculate the entire leaf surface by gently rubbing with a cotton swab dipped in the TMV inoculum.

-

After 2-4 hours post-inoculation, rinse the leaves with water.

-

Apply the this compound working solutions (e.g., 50-400 µg/mL) to the right half of each inoculated leaf using a fine sprayer or cotton swab.

-

Apply a control solution (water with 0.1% Tween-20 and corresponding DMSO concentration) to the left half of each leaf.

-

Keep plants under controlled conditions for 3-4 days to allow for lesion development.

-

Count the number of necrotic lesions on each half of the leaves.

-

Calculate the inhibition rate using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the average number of lesions on the control halves, and T is the average number of lesions on the treated halves.

2.3.2 Protective Activity Protocol

-

Apply this compound working solutions to the right half of each leaf and the control solution to the left half.

-

Allow the leaves to dry for 24 hours.

-

Dust the leaves with carborundum powder and inoculate the entire leaf surface with TMV inoculum.

-

Rinse leaves with water after inoculation.

-

Incubate and count lesions as described in the curative protocol (2.3.1).

2.3.3 Inactivation Activity Protocol

-

Mix the TMV inoculum with an equal volume of the this compound working solutions.

-

Incubate the mixture at room temperature for 30 minutes.

-

As a control, mix the TMV inoculum with the control solution.

-

Inoculate the mixture onto the right halves of carborundum-dusted leaves. Inoculate the control mixture onto the left halves.

-

Rinse leaves with water after inoculation.

-

Incubate and count lesions as described in the curative protocol (2.3.1).

Systemic Infection Assay

This assay is performed on systemic hosts like N. tabacum cv. Samsun or tomato.

-

Divide plants into groups (e.g., n=10 per group): Mock-inoculated, TMV-inoculated (control), and TMV-inoculated + this compound treated (at various concentrations).

-

Treat the designated plant groups with this compound solutions via foliar spray until runoff, 24 hours prior to inoculation (for protective effect).

-

Mechanically inoculate the two lower leaves of each plant (except the mock group) with TMV inoculum.

-

Observe plants for symptom development (e.g., mosaic, leaf curling) over 14-21 days.

-

At 14 days post-inoculation (dpi), collect upper, non-inoculated leaves for viral load quantification using ELISA and RT-qPCR.

Viral Load Quantification

2.5.1 ELISA for TMV Coat Protein

-

Sample Preparation: Homogenize 100 mg of leaf tissue in 1 mL of extraction buffer (PBS with 0.05% Tween-20 and 2% polyvinylpyrrolidone). Centrifuge at 12,000 x g for 5 min and collect the supernatant.

-

ELISA Procedure: Use a commercial TMV ELISA kit (e.g., Agdia, Creative Diagnostics) and follow the manufacturer's instructions. A typical indirect ELISA protocol is as follows:

-

Coat microtiter plates with the leaf extract supernatant and incubate.

-

Wash plates with PBST (PBS + 0.05% Tween-20).

-

Add the primary antibody (anti-TMV) and incubate.

-

Wash, then add the enzyme-conjugated secondary antibody and incubate.

-

Wash, then add the substrate (e.g., p-nitrophenyl phosphate).

-

Read absorbance at the appropriate wavelength (e.g., 405 nm) after color development.

-

Quantify TMV concentration by comparing to a standard curve of purified TMV.

-

2.5.2 RT-qPCR for TMV RNA

-

RNA Extraction: Extract total RNA from 100 mg of leaf tissue using a commercial plant RNA extraction kit or a TRIzol-based method.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with random primers or a TMV-specific reverse primer.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and TMV-specific primers (e.g., targeting the CP gene). Use a plant housekeeping gene (e.g., 18S rRNA, Actin) as an internal control for normalization.

-

Cycling Conditions (Example): 95°C for 2 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.

-

Analysis: Calculate the relative quantification of viral RNA using the ΔΔCt method.

Data Presentation

Summarize all quantitative data in the following tables for clear comparison.

Table 1: Efficacy of this compound on Local Lesion Formation in N. tabacum 'Xanthi-nc'

| Treatment Mode | Concentration (µg/mL) | Avg. Lesions (Control Half) | Avg. Lesions (Treated Half) | Inhibition Rate (%) |

|---|---|---|---|---|

| Curative | 50 | |||

| 100 | ||||

| 200 | ||||

| 400 | ||||

| Protective | 50 | |||

| 100 | ||||

| 200 | ||||

| 400 | ||||

| Inactivation | 50 | |||

| 100 | ||||

| 200 |

| | 400 | | | |

Table 2: Effect of this compound on Systemic TMV Infection in N. tabacum cv. Samsun (14 dpi)

| Treatment Group | Concentration (µg/mL) | Disease Severity Index (0-4)* | ELISA (A405 nm) | Relative Viral RNA (RT-qPCR) |

|---|---|---|---|---|

| Mock Control | - | 0 | ||

| TMV Control | - | |||

| TMV + this compound | 50 | |||

| 100 | ||||

| 200 | ||||

| 400 |

*Disease Severity Index: 0=no symptoms, 1=mild mosaic, 2=moderate mosaic, 3=severe mosaic and curling, 4=severe stunting and necrosis.

Mandatory Visualizations

Diagrams of Workflows and Pathways

Caption: Overall experimental workflow for testing this compound efficacy.

Caption: Putative mechanism of this compound action on the TMV life cycle.

Caption: Simplified plant defense signaling pathways against TMV.

References

Application Notes and Protocols: Evaluating the Effect of TMV-IN-10 on Tobacco Mosaic Virus (TMV) Coat Protein Aggregation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tobacco Mosaic Virus (TMV) coat protein (CP) is known for its ability to self-assemble into various aggregate forms, a process crucial for viral encapsidation and infectivity.[1][2][3] Understanding the mechanisms that modulate this aggregation is key to developing effective antiviral strategies. TMV-IN-10 is a novel compound under investigation for its potential to inhibit the aggregation of TMV CP. These application notes provide a detailed framework and experimental protocols for evaluating the efficacy of this compound in preventing or disrupting the aggregation of TMV coat protein.

The methodologies described herein leverage a combination of biophysical and imaging techniques to provide a comprehensive assessment of TMV CP aggregation states. These include Transmission Electron Microscopy (TEM) for direct visualization of aggregates, Dynamic Light Scattering (DLS) for quantitative analysis of particle size distribution, and Fluorescence Spectroscopy to probe changes in the protein's local environment upon aggregation.

Experimental Principles and Workflows

A logical workflow is essential for systematically evaluating the effect of this compound. The following diagram outlines the key experimental stages, from sample preparation to data analysis.

References

- 1. Aggregation of TMV CP plays a role in CP functions and in Coat-Protein Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]